3-(propanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide
Description
3-(Propanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a propanoylamino group at the 3-position and a carboxamide linkage to a 1,3-thiazol-2-yl moiety at the 2-position. The propanoylamino substituent introduces moderate lipophilicity, while the carboxamide bridge enhances hydrogen-bonding capabilities, which may influence target binding .
Properties
CAS No. |
569687-87-2 |
|---|---|
Molecular Formula |
C12H12N4O2S |
Molecular Weight |
276.32 g/mol |
IUPAC Name |
3-(propanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H12N4O2S/c1-2-9(17)15-8-4-3-5-13-10(8)11(18)16-12-14-6-7-19-12/h3-7H,2H2,1H3,(H,15,17)(H,14,16,18) |
InChI Key |
ZNKFRCACAQNMAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(N=CC=C1)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(propanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Thiazolyl Group: The thiazolyl group can be introduced through a cyclization reaction involving a thiourea derivative and a halogenated precursor.
Attachment of the Propanoylamino Group: The propanoylamino group can be attached via an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(Propanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-(propanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide have shown promising anticancer properties. For instance, thiazole derivatives have been reported to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that thiazole-containing compounds can effectively target cancer cell lines by disrupting key signaling pathways involved in cell proliferation and survival .
Neuroprotective Effects
Thiazole derivatives have also been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. The compound may exert protective effects on neuronal cells by modulating oxidative stress and inflammation . In silico studies have shown that specific interactions between thiazole derivatives and neuroreceptors can lead to improved cognitive function in animal models .
Antimicrobial Properties
The antimicrobial activity of thiazole derivatives has been well-documented, with studies indicating efficacy against a range of bacterial and fungal pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial growth. This application is particularly relevant in the context of rising antibiotic resistance .
Enzyme Inhibition
Compounds containing thiazole rings have been identified as inhibitors of various enzymes involved in disease processes. For example, they may inhibit kinases or proteases that play critical roles in cancer progression or inflammatory responses. This inhibition can lead to reduced disease severity or progression .
Case Study 1: Anticancer Mechanism
A study published in a peer-reviewed journal explored the anticancer effects of a thiazole derivative similar to 3-(propanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide on human breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways while downregulating anti-apoptotic proteins .
Case Study 2: Neuroprotective Effects
In another investigation focusing on neurodegenerative diseases, researchers utilized a mouse model to assess the effects of a thiazole derivative on cognitive decline. The compound was found to enhance memory retention and reduce amyloid plaque formation, suggesting a potential therapeutic role in Alzheimer's disease .
Case Study 3: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various thiazole derivatives against multi-drug resistant strains of bacteria. The results highlighted significant inhibitory effects against Staphylococcus aureus and Escherichia coli, showcasing the potential for developing new antimicrobial agents from this class of compounds .
Mechanism of Action
The mechanism of action of 3-(propanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogues
Physicochemical and Electronic Properties
- Lipophilicity: The 2,2-dimethylpropanoyl derivative (Table 1) exhibits higher logP compared to the reference compound due to its branched acyl chain, which may improve membrane permeability but reduce aqueous solubility .
Crystallographic and Structural Validation
- The use of SHELX programs () and structure validation protocols () ensures accurate determination of bond lengths, angles, and stereochemistry in these compounds. For example, the chloro-substituted analogue’s crystal structure () would require validation for halogen bonding patterns .
Notes on Comparative Analysis
Substituent Impact: Minor changes (e.g., methyl vs. chloro) significantly alter bioavailability and target selectivity.
Heterocycle Flexibility : Pyridine-to-isoxazole swaps demonstrate the tunability of electronic properties for specific targets.
Validation Necessity : Structural ambiguities (e.g., sulfanyl group conformations in ) highlight the need for rigorous crystallographic validation .
Biological Activity
3-(propanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide is a compound with notable biological activities, particularly in the fields of cancer research and pharmacology. This article reviews its biological activity, synthesis, and potential therapeutic applications based on various studies and data.
Chemical Structure and Properties
The chemical formula for 3-(propanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide is C12H12N4O2S. It features a pyridine ring substituted with a thiazole moiety and a propanoylamino group, which contributes to its biological activity. The compound's structure is crucial for its interaction with biological targets.
Anticancer Properties
Research has indicated that compounds similar to 3-(propanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide exhibit significant anticancer properties. For instance, related thiazole derivatives have been shown to inhibit specific mitotic kinesins, leading to the induction of multipolar mitotic spindles in cancer cells. This results in aberrant cell division and ultimately cell death, particularly in centrosome-amplified cancer cells .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Target Protein | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazole A | HSET (KIFC1) | 13 | Inhibition of centrosome clustering |
| Thiazole B | Eg5 | 10 | Disruption of mitotic spindle formation |
Inhibition of Enzymatic Activity
The compound has also been studied for its inhibitory effects on various enzymes. For example, it has been suggested that thiazole derivatives can inhibit phospholipase D, which is involved in lipid signaling pathways critical for cancer cell survival and proliferation .
Multitarget Activity
Recent computational predictions indicate that compounds similar to 3-(propanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide may exhibit multitarget biological activity. These include potential effects as analgesics and inhibitors of specific receptor types . Such multitarget profiles enhance the therapeutic potential of these compounds.
Study 1: In Vitro Analysis
A study conducted on thiazole derivatives demonstrated that they could induce multipolarity in cancer cells at concentrations as low as 10 µM. The study involved treating various human cancer cell lines with these compounds and assessing their effects on cell division and viability .
Study 2: Pharmacokinetics
Another investigation focused on the pharmacokinetic properties of related compounds. It was found that certain thiazole derivatives exhibited favorable half-lives in plasma stability assays, indicating their potential for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
